molecular formula C10H6FNO2 B3339724 4-Fluorobenzylidenecyanoacetic acid CAS No. 118409-66-8

4-Fluorobenzylidenecyanoacetic acid

Cat. No. B3339724
CAS RN: 118409-66-8
M. Wt: 191.16 g/mol
InChI Key: OBZAFMILNGLRAL-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .


Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This could involve various methods such as the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

Molecular structure analysis involves techniques like mass spectrometry, which can provide information about the molecular weight and structural characteristics of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve understanding its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Fluorescent Chemosensors

  • Fluorophore-based Sensors : The use of fluorophores like BODIPY for the development of chemosensors has shown significant promise in detecting a wide range of analytes, including metal ions and various organic molecules. These chemosensors have high selectivity and sensitivity, making them useful in medical diagnostics and as tools in biological research (Roy, 2021).

Water Treatment Applications

  • Adsorbent Regeneration and Heavy Metal Recovery : Research into the regeneration of adsorbents and recovery of heavy metals from water has highlighted various methods, including the use of acids, alkalis, and chelating agents. This research is crucial for the sustainable use of adsorbents in water treatment technologies (Lata, Singh, & Samadder, 2015).

Drug Synthesis and Biomedical Applications

  • Synthesis of Bioactive Compounds : The practical synthesis of fluorinated biphenyls, which are key intermediates in the manufacture of non-steroidal anti-inflammatory drugs, highlights the importance of fluorinated compounds in pharmaceutical manufacturing. This research underscores the role of fluorinated intermediates in developing effective and scalable drug synthesis methods (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Degradation

  • Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals have provided insights into the environmental fate of these persistent pollutants. Understanding the degradation pathways and the formation of perfluoroalkyl acids from precursors is crucial for assessing and mitigating the environmental impact of fluorinated compounds (Liu & Mejia Avendaño, 2013).

Antioxidant Activity Analysis

  • Determining Antioxidant Activity : The development of analytical methods for determining the antioxidant activity of compounds, including fluorinated ones, is vital for applications in food engineering, medicine, and pharmacy. Such methods help in evaluating the health benefits and protective effects of antioxidants against oxidative stress (Munteanu & Apetrei, 2021).

Safety and Hazards

Information about the safety and hazards of a compound is crucial. This can include its toxicity, flammability, and precautions that need to be taken while handling it .

properties

IUPAC Name

2-cyano-3-(4-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZAFMILNGLRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid

CAS RN

118409-66-8
Record name 118409-66-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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